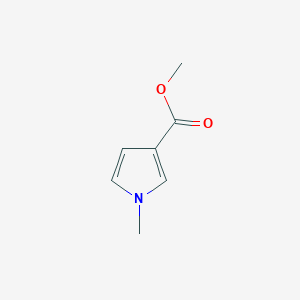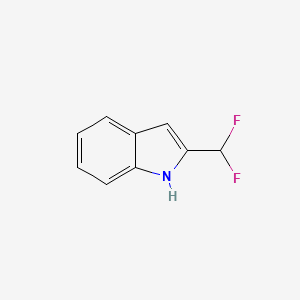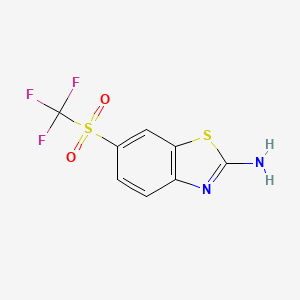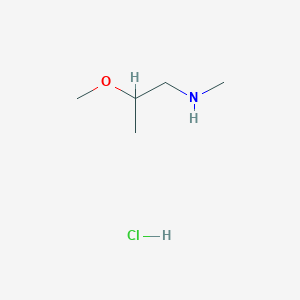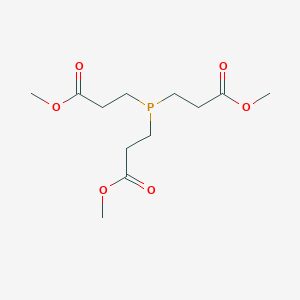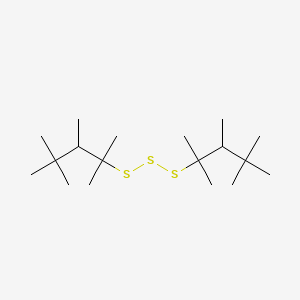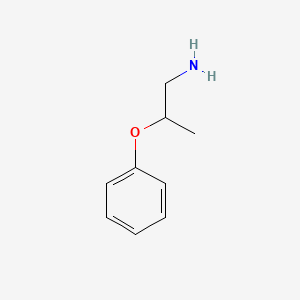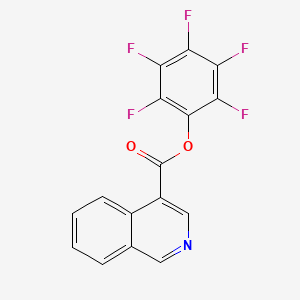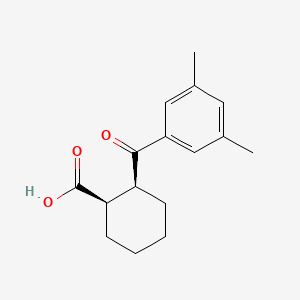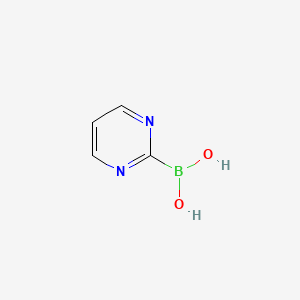
2-Pyrimidinylboronsäure
Übersicht
Beschreibung
Pyrimidin-2-ylboronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry due to its versatile applications. It is a heterocyclic compound that contains a pyrimidine ring and a boronic acid group. This compound has been widely used in the synthesis of various organic compounds and has shown promising results in scientific research applications.
Wissenschaftliche Forschungsanwendungen
1. Synthese von Pyridinylboronsäuren und -estern 2-Pyrimidinylboronsäure spielt eine wichtige Rolle bei der Synthese von Pyridinylboronsäuren und -estern . Sie wird in palladiumkatalysierten Kreuzkupplungsreaktionen von Halogenpyridinen mit Tetraalkoxydiboran oder Dialkoxyhydroboran verwendet . Diese Methode ist grundlegend für die Herstellung von Pyridinylboronsäuren und -estern und bleibt die zuverlässigste Methode für die großtechnische Herstellung .
2. Iridium- oder Rhodium-katalysierte C-H- oder C-F-Borylierung this compound wird bei der Iridium- oder Rhodium-katalysierten Borylierung von Pyridin oder substituierten Pyridinen über C-H-Aktivierung verwendet . Diese Methode ist vielversprechend für die Herstellung von Pyridinylboronsäuren, da sie eine hohe Atomeneffizienz und milde Reaktionsbedingungen aufweist .
Sensoranwendungen
Boronsäuren, darunter this compound, werden zunehmend in verschiedenen Forschungsbereichen eingesetzt . Sie interagieren mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanid-Anionen, was zu ihrer Verwendung in verschiedenen Sensoranwendungen führt .
Biologische Aktivitäten
Pyrimidinderivate, darunter this compound, haben erhebliche chemische Bedeutung und biologische Aktivitäten . Sie sind bei verschiedenen biologischen Aktivitäten von Bedeutung, wie z. B. antihypertensive, anticancerogene, antimikrobielle, entzündungshemmende und antioxidative Aktivität .
Arzneimittelsynthese
this compound wird als Ausgangsmaterial für die Arzneimittelsynthese verwendet . Viele Pyrimidinderivate werden für die Produktion von Schilddrüsenmedikamenten, bei der Behandlung von Leukämie und auch für die Synthese anderer substituierter Pyrimidine verwendet .
Landwirtschaftliche Anwendungen
Derivate der this compound werden auch in der Pflanzenwachstumsregulation und in herbiziden Aktivitäten eingesetzt .
Wirkmechanismus
Target of Action
Pyrimidin-2-ylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of Pyrimidin-2-ylboronic acid are the carbon atoms in the organic compounds that participate in the Suzuki-Miyaura coupling .
Mode of Action
In the Suzuki-Miyaura coupling, Pyrimidin-2-ylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of an organoboron group (from Pyrimidin-2-ylboronic acid) to a palladium complex . The palladium complex is formed through oxidative addition, where palladium donates electrons to form a new Pd-C bond .
Biochemical Pathways
Pyrimidin-2-ylboronic acid doesn’t directly participate in any known biochemical pathways. It’s worth noting that pyrimidine, the core structure of pyrimidin-2-ylboronic acid, plays a crucial role in nucleic acid synthesis . Pyrimidine can be produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream .
Pharmacokinetics
It’s known that boronic acids, in general, have a slow-release mechanism . This mechanism ensures that the boronic acid concentration is kept low, leading to a favorable partitioning between productive cross-coupling and competitive side-reactions .
Result of Action
The primary result of Pyrimidin-2-ylboronic acid’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling . This reaction is widely used in organic synthesis, allowing for the creation of complex organic compounds from simpler ones .
Action Environment
The efficacy and stability of Pyrimidin-2-ylboronic acid in the Suzuki-Miyaura coupling are influenced by several environmental factors. These include the presence of a palladium catalyst, the type of base used, the solvent, and the reaction temperature . For example, the reaction typically requires a base like KOAc and a solvent like DMF or dioxane, and is often carried out at elevated temperatures .
Biochemische Analyse
Biochemical Properties
Pyrimidin-2-ylboronic acid interacts with a variety of enzymes, proteins, and other biomolecules. The pyrimidine moiety is one of the most widespread heterocycles in biologically occurring compounds, such as nucleic acids components (uracil, thymine, and cytosine) and vitamin B1 . The boronic acid group can form reversible covalent bonds with biological molecules, which can be exploited in the design of enzyme inhibitors or other bioactive compounds .
Metabolic Pathways
Pyrimidin-2-ylboronic acid is likely involved in the pyrimidine metabolic pathway . Pyrimidines are synthesized in cells through a process that involves several enzymes and cofactors
Eigenschaften
IUPAC Name |
pyrimidin-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BN2O2/c8-5(9)4-6-2-1-3-7-4/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJZOUPFQNMFOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CC=N1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623223 | |
| Record name | Pyrimidin-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851199-85-4 | |
| Record name | B-2-Pyrimidinylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851199-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidin-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


